molecular formula C15H13ClFNO3 B5564858 3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

Cat. No. B5564858
M. Wt: 309.72 g/mol
InChI Key: YVMIZLTVVKZIAI-QGMBQPNBSA-N
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Description

The study of methoxybenzaldehyde oxime derivatives, including those with chloro and fluoro substituents, is significant in the fields of organic chemistry and materials science. These compounds are of interest for their potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of methoxybenzaldehyde oximes often involves the reaction of the corresponding benzaldehyde with hydroxylamine. For compounds with specific substituents like chloro, fluoro, and methoxy groups, the synthetic route may involve additional steps such as halogenation, methoxylation, and the introduction of the oxime group at the final stage. For instance, a simplified synthesis method has been reported for 3-fluoro-4-methoxybenzaldehyde, showcasing the adaptation of synthetic strategies to introduce specific substituents efficiently (Wang Bao-jie, 2006).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzaldehyde oxime derivatives reveals variations in conformations and hydrogen-bonding patterns depending on the substitution pattern. Crystal structure studies show different arrangements of methoxy groups and oxime units, which significantly influence the compound's physical and chemical properties (L. Gomes et al., 2018).

Scientific Research Applications

Radiosynthesis and Biodistribution

One application involves the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups for quantitative receptor imaging using positron emission tomography (PET). This study explores the use of fluorine-labeled aldehydes, including compounds structurally related to "3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime," to improve the pharmacokinetics and biodistribution profiles of radiotracers for tumor imaging (Glaser et al., 2008).

Enzymatic Catalysis

Research on chloroperoxidase-catalyzed benzylic hydroxylation highlights the enzyme's ability to oxidize specific substrates, including those with methoxy groups, to their corresponding alcohols and aldehydes. This study underscores the enzyme's selectivity and sensitivity to the presence of electron-withdrawing or donating groups, which could inform the enzymatic manipulation of similar compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes has been studied, demonstrating high conversion and selectivity on a TiO2 photocatalyst under an O2 atmosphere. This method, applicable under both UV-light and visible light irradiation, offers insights into the photocatalytic activity that could be applicable to the oxidation of "this compound" and its derivatives (Higashimoto et al., 2009).

Anticancer Activity

The synthesis and anticancer activity of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, underscore the importance of structural modifications in enhancing biological activity. This research could guide the development of anticancer agents using structurally related compounds (Lawrence et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in synthetic chemistry, or in other chemical industries .

properties

IUPAC Name

(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMIZLTVVKZIAI-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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